1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
1-(1-(2-(o-Tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a 1H-benzimidazole core substituted at position 1 with a 2-(o-tolyloxy)ethyl group and at position 2 with a propan-1-ol moiety. The o-tolyloxy group (2-methylphenoxy) introduces steric and electronic effects due to the ortho-methyl substitution, which may influence solubility, metabolic stability, and binding interactions. The propan-1-ol chain contributes to hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUNIYQKWMSZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the reaction of o-tolyloxyethylamine with a benzimidazole derivative under controlled conditions. The process may include steps such as:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated with 2-(o-tolyloxy)ethyl halide in the presence of a base.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antitumor, antiviral, and antimicrobial agent.
Coordination Chemistry: The compound can form complexes with metals such as cobalt, copper, and zinc, which are investigated for their biological activities.
Biological Studies: Research on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the compound’s observed pharmacological effects, such as antitumor or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents, linker length, or core modifications:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~340–360 g/mol, comparable to analogues in (e.g., Compound 7: m/z=410).
- Lipophilicity: The o-tolyloxy group increases logP compared to unsubstituted benzimidazoles (e.g., Compound 10 in has logP~4.5 due to benzylphenoxy groups).
- Solubility: Propan-1-ol enhances aqueous solubility relative to non-polar analogues like Compound 11 (: m/z=480 with benzyloxy group).
Stability and Reactivity
- Hydrogen Bonding : The propan-1-ol group enables stronger hydrogen bonding than propan-2-ol (Compound 6, ), improving target engagement .
Biological Activity
1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 615279-91-9 |
| Purity | 98% |
The structure features a benzimidazole core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure often exhibit antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit bacterial growth and possess fungicidal activity. A study highlighted that certain benzimidazole derivatives demonstrated significant inhibition against various microbial strains, suggesting that this compound may have similar effects due to its structural similarities .
Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain benzimidazole derivatives showed cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could be evaluated for similar anticancer activities .
The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. The exact mechanism for this compound remains to be fully elucidated but could involve similar pathways as seen in other related compounds.
Study on Anticancer Activity
In a recent study focusing on the cytotoxic effects of benzimidazole derivatives, researchers synthesized various compounds and evaluated their effects on cancer cell lines. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent anticancer agents .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The results showed that certain compounds exhibited strong antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential therapeutic application for this compound in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
